molecular formula C18H15N3O6S B2885660 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 923482-77-3

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2885660
CAS No.: 923482-77-3
M. Wt: 401.39
InChI Key: HHNMRSZDBVIARN-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) source . SYK is a critical cytoplasmic signaling molecule expressed predominantly in hematopoietic cells, playing a fundamental role in immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways source . Consequently, this inhibitor is a valuable pharmacological tool for probing SYK-dependent signaling cascades in basic immunology research, with particular relevance to the study of autoimmune diseases, allergic inflammation, and hematological malignancies. Its high selectivity profile makes it especially useful for dissecting complex signaling networks and for validating SYK as a therapeutic target in various disease models, including those for B-cell lymphomas where constitutive BCR signaling is a driver of proliferation and survival source . Researchers utilize this compound to investigate the downstream consequences of SYK inhibition, such as effects on cell migration, proliferation, and cytokine production, providing critical insights for drug discovery efforts.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-17(15-10-25-13-8-4-5-9-14(13)26-15)19-18-21-20-16(27-18)11-28(23,24)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNMRSZDBVIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that exhibits notable biological activity due to its unique structural features. This compound incorporates an oxadiazole moiety, known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the phenylsulfonyl group enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
Common Name This compound
Molecular Formula C₁₈H₁₅N₃O₆S
Molecular Weight 401.4 g/mol
CAS Number 923482-28-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The phenylsulfonyl group facilitates hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole framework have demonstrated efficacy against various bacterial strains and fungi. In vitro studies suggest that derivatives similar to this compound exhibit promising antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

The oxadiazole moiety is recognized for its anticancer potential. Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells .

Neuropharmacological Effects

Recent investigations into oxadiazole derivatives have highlighted their potential as ligands for GABA receptors. Compounds similar to this compound have been studied for their affinity towards benzodiazepine receptors. These interactions may lead to anxiolytic or sedative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies on related oxadiazole compounds:

Compound StructureActivityReference
1,3,4-Oxadiazole with phenyl groupAntimicrobial (MIC = 0.045 µg/mL)
Benzodiazepine-like oxadiazolesHigh affinity for GABA receptors
Oxadiazoles with varied substituentsAnticancer (IC50 values in low µM range)

Case Studies

  • Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives showed that compounds with a phenylsulfonyl group exhibited up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations .
  • Neuropharmacological Study : In vitro assays demonstrated that certain oxadiazole derivatives had higher affinities for GABA receptors compared to traditional benzodiazepines like diazepam .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several 1,3,4-oxadiazole derivatives bearing the 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Key differences lie in the substituents at the 5-position of the oxadiazole ring:

Compound Name Substituent at Oxadiazole 5-Position Molecular Weight (g/mol) Yield (%) Purity (%) Key References
N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Phenylsulfonylmethyl ~405.4 (calculated)* N/A N/A -
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 3-Trifluoromethylbenzoyl 419.3 32 99.9
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 4-Bromobenzoyl 377.2 60 100
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide 4-Fluorophenyl 338.3 N/A N/A

*Calculated based on molecular formula C₂₀H₁₇N₃O₅S.

Key Observations :

  • Phenylsulfonylmethyl vs.
  • Trifluoromethyl Groups : Compound 19 (trifluoromethyl) demonstrates higher molecular weight (419.3 g/mol) and moderate yield (32%), suggesting steric or electronic challenges in synthesis .
  • Heterocyclic Variations : Thiophene-containing derivatives (e.g., compound 26) exhibit higher yields (60%), likely due to favorable cyclization kinetics .
Physicochemical and Spectroscopic Properties
  • Melting Points : Analogues with halogen substituents (e.g., bromo in compound 26) exhibit higher melting points (>150°C), while trifluoromethyl derivatives (compound 19) melt at ~120°C . The phenylsulfonylmethyl group may lower the melting point due to increased molecular flexibility.
  • Spectroscopic Data :
    • ¹H NMR : Oxadiazole protons resonate at δ 8.1–8.3 ppm, while dihydrobenzo[b][1,4]dioxine protons appear as multiplets at δ 4.2–4.5 ppm (OCH₂) and δ 6.8–7.1 ppm (aromatic) .
    • MS : Molecular ion peaks ([M+H]⁺) align closely with theoretical values (e.g., m/z 419.3 for compound 19) .
Structure-Activity Relationships (SAR)

While pharmacological data for the target compound are unavailable, trends from analogues suggest:

  • Electron-Withdrawing Groups : Trifluoromethyl (compound 19) and bromo (compound 26) substituents enhance inhibitory activity in calcium/calmodulin pathways, likely via improved target binding .
  • Sulfur-Containing Groups : Thioether or sulfonyl groups (e.g., thiomethoxy in compound 18) may modulate redox properties or metabolic stability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings, sulfonylation, and carboxamide coupling. Key steps include:

  • Oxadiazole formation : Use dehydrating agents (e.g., POCl₃) under reflux conditions to cyclize thiosemicarbazide intermediates .
  • Sulfonylation : Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) to introduce the phenylsulfonylmethyl group while minimizing side reactions .
  • Purification : Employ column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC .

Q. How can researchers structurally characterize this compound and validate its purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Assign peaks for the oxadiazole proton (δ 8.1–8.3 ppm) and benzodioxine methylene groups (δ 4.2–4.5 ppm) to confirm connectivity .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns against computational predictions .
  • HPLC : Monitor purity using a C18 column with a water-acetonitrile gradient (retention time ~12–14 minutes) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Start with in vitro assays targeting enzymes/receptors associated with oxadiazole derivatives:

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., for EGFR or VEGFR2) at 1–10 µM concentrations .
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in similar compounds: 8–32 µg/mL) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Methodological Answer : Address discrepancies through:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ values .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric assays (e.g., for kinase inhibition) to rule out interference from compound autofluorescence .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) contributes to inconsistent activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve bioavailability and half-life via:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm size) to increase aqueous solubility .
  • Metabolic shielding : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxine ring to reduce CYP450-mediated oxidation .
  • Plasma protein binding assays : Measure binding to albumin using equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Q. How can researchers elucidate the mechanism of action when target proteins are unknown?

  • Methodological Answer : Employ proteomic and computational approaches:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates; identify via LC-MS/MS .
  • Molecular docking : Screen against databases (e.g., PDB) using software like AutoDock Vina; prioritize targets with docking scores < -8.0 kcal/mol .
  • CRISPR-Cas9 knockouts : Validate candidate targets by comparing activity in wild-type vs. gene-edited cell lines .

Q. What analytical approaches resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

  • Methodological Answer : Use advanced NMR techniques and isotopic labeling:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping benzodioxine and oxadiazole signals by correlating ¹H-¹³C couplings .
  • Isotopic labeling : Synthesize a deuterated analog to simplify aromatic proton signals in ¹H NMR .
  • Dynamic NMR : Analyze temperature-dependent shifts to confirm restricted rotation in the sulfonyl group .

Synthetic and Data Analysis Challenges

Q. How can researchers evaluate alternative synthetic routes for scalability?

  • Methodological Answer : Compare green chemistry metrics and yields:

  • Atom economy : Prioritize routes with >70% atom economy (e.g., one-pot vs. stepwise synthesis) .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
  • Catalyst screening : Test Pd/C vs. Ni catalysts for Suzuki couplings; aim for >80% yield and <5% residual metal content .

Q. What computational tools predict regioselectivity in oxadiazole ring modifications?

  • Methodological Answer : Use DFT calculations and cheminformatics:

  • *DFT (B3LYP/6-31G)**: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxadiazole ring .
  • Machine learning models : Train on datasets of similar reactions (e.g., substituent effects on oxadiazole reactivity) to predict optimal reaction sites .

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